4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound features a thiazole ring, a piperidine moiety, and a tetrahydroquinazoline structure, indicating its potential for diverse biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 341.4108 g/mol.
This compound is primarily synthesized for research purposes and is classified under various categories including pharmaceuticals and agrochemicals. It has been referenced in several chemical databases such as PubChem and A2B Chem, which provide detailed information on its structure and properties .
The synthesis of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
These synthetic routes are optimized for yield and purity, often utilizing techniques such as chromatography for purification .
The molecular structure of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide can be represented using various structural formulas including:
CC(=O)N1CCN(C1)c2c[nH]c3ccccc3c2C(=O)N(C)C(=O)N
This notation provides a compact representation of the molecular structure that can be used in computational chemistry applications.
The compound exhibits specific stereochemistry due to the presence of multiple chiral centers, which may influence its biological activity.
The chemical reactivity of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide can be characterized by:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential applications .
The mechanism of action for 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Data suggests that compounds with similar structures exhibit activity against various biological pathways including:
Research indicates that modifications to the molecular structure can significantly alter its binding affinity and selectivity for these targets .
The physical properties of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide include:
Chemical properties include:
These properties are essential for determining the handling and storage conditions during research applications .
4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide has potential applications in various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: